4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide
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Overview
Description
4-Methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiazole ring substituted with a methyl group and a carboxamide group, along with a pyridine ring linked to a pyrazole ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the pyrazole and pyridine rings. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and a β-diketone. The pyridine ring can be constructed using a Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyridine ring can be reduced to form pyridine derivatives.
Substitution: : The carboxamide group can undergo substitution reactions to form different amides or esters.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents such as thionyl chloride (SOCl₂) and acyl chlorides are often used for substitution reactions.
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Various amides and esters.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and pathways.
Medicine: : It has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors.
Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
Thiazole derivatives: : These compounds share the thiazole ring but may have different substituents.
Pyrazole derivatives: : These compounds contain the pyrazole ring and may have different functional groups.
Pyridine derivatives: : These compounds include the pyridine ring and can vary in their substituents and functional groups.
The uniqueness of 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide lies in its specific combination of rings and substituents, which can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
4-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-6-11-4-3-5-16-13(11)12-7-19-20(2)8-12/h3-5,7-9H,6H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXILFRIGACQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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